molecular formula C65H79F3N18O15 B12404639 Kisspeptin-234 trifluoroacetate salt

Kisspeptin-234 trifluoroacetate salt

Cat. No.: B12404639
M. Wt: 1409.4 g/mol
InChI Key: XYUGIYOAGFFAEE-VIJDQBLHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kisspeptin-234 trifluoroacetate salt involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as HBTU or HATU and bases like DIPEA in an organic solvent like DMF .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification techniques such as preparative HPLC .

Chemical Reactions Analysis

Types of Reactions

Kisspeptin-234 trifluoroacetate salt primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include protected amino acids, coupling reagents like HBTU or HATU, and bases such as DIPEA. The reactions are usually carried out in organic solvents like DMF .

Major Products Formed

The major product formed from the synthesis of this compound is the peptide itself, which is then purified and converted to its trifluoroacetate salt form .

Mechanism of Action

Kisspeptin-234 trifluoroacetate salt exerts its effects by acting as a neutral antagonist at the GPR-54 receptor. It competes directly at the Kisspeptin-10 binding site, inhibiting the activation of the receptor by endogenous kisspeptin-1. This regulation of kisspeptin/GPR-54 signaling modulates the release of gonadotropin-releasing hormone (GnRH), which in turn affects the hypothalamic-pituitary-gonadal axis and reproductive processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Kisspeptin-234 trifluoroacetate salt is unique due to its potent neutral antagonist activity at GPR-54, making it the first reported antagonist for the kisspeptin-1/GPR-54 signaling system. This distinct property allows it to be a valuable tool in studying and modulating reproductive processes at a higher level than GnRH and gonadotropin secretion .

Properties

Molecular Formula

C65H79F3N18O15

Molecular Weight

1409.4 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-acetamidopropanoyl]amino]-N-[(2S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C63H78N18O13.C2HF3O2/c1-34(74-35(2)82)56(88)79-50(29-52(65)84)62(94)80-48(27-39-31-71-43-21-12-10-19-41(39)43)61(93)81-49(28-51(64)83)58(90)73-32-53(85)75-46(25-37-16-7-4-8-17-37)57(89)72-33-54(86)76-47(26-38-30-70-42-20-11-9-18-40(38)42)60(92)77-44(22-13-23-69-63(67)68)59(91)78-45(55(66)87)24-36-14-5-3-6-15-36;3-2(4,5)1(6)7/h3-12,14-21,30-31,34,44-50,70-71H,13,22-29,32-33H2,1-2H3,(H2,64,83)(H2,65,84)(H2,66,87)(H,72,89)(H,73,90)(H,74,82)(H,75,85)(H,76,86)(H,77,92)(H,78,91)(H,79,88)(H,80,94)(H,81,93)(H4,67,68,69);(H,6,7)/t34-,44+,45+,46+,47-,48+,49+,50+;/m1./s1

InChI Key

XYUGIYOAGFFAEE-VIJDQBLHSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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